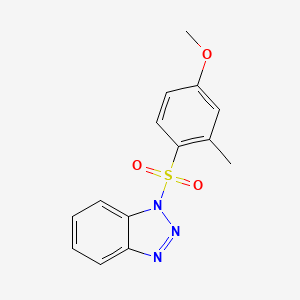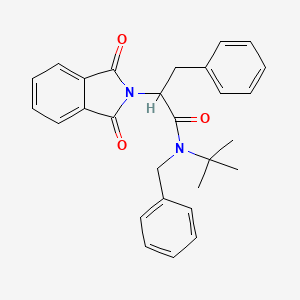![molecular formula C23H31NO4 B3997559 3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B3997559.png)
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide is an organic compound with the molecular formula C23H31NO4 It is a benzamide derivative characterized by the presence of three ethoxy groups attached to the benzene ring and an ethylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide typically involves the following steps:
Ethylation of Phenol: The starting material, 3,4,5-trihydroxybenzaldehyde, undergoes ethylation using ethyl iodide in the presence of a base such as potassium carbonate to form 3,4,5-triethoxybenzaldehyde.
Formation of Amide: The 3,4,5-triethoxybenzaldehyde is then reacted with 4-ethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]amine.
Substitution: Formation of 3,4,5-trimethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide.
Scientific Research Applications
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The ethoxy groups and the amide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide
- 3,4,5-triethoxy-N-[1-(4-methylphenyl)ethyl]benzamide
- 3,4,5-triethoxy-N-[1-(4-isopropylphenyl)ethyl]benzamide
Uniqueness
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The ethylphenyl group also contributes to its distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(4-ethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-6-17-10-12-18(13-11-17)16(5)24-23(25)19-14-20(26-7-2)22(28-9-4)21(15-19)27-8-3/h10-16H,6-9H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFUGPWHCXEANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-METHYLBENZOYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3997484.png)

![4,4'-({2-[(2-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3997503.png)
![1-(benzenesulfonyl)-N-[2-(2-chloro-4-nitroanilino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B3997505.png)
![N-butyl-N-ethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B3997510.png)
![3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE](/img/structure/B3997524.png)

![Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B3997537.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-(4-methylbenzyl)pyrrolidin-2-one](/img/structure/B3997542.png)
![N-(3-methylphenyl)-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide](/img/structure/B3997550.png)


![4-chloro-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3997587.png)

